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Compound of Interest

Compound Name:
[2-(6-Chloro-9H-purin-9-yl)ethyl]

(methyl)amine

Cat. No.: B13250320 Get Quote

Purine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural

basis for a vast array of therapeutic agents, including antiviral and anticancer drugs.[1] Their

ability to mimic endogenous nucleosides allows them to interact with key biological targets,

such as enzymes and receptors involved in cellular signaling and nucleic acid synthesis.

Among the myriad of purine analogs, 6-chloropurine stands out as a highly versatile synthetic

intermediate.[2] The chlorine atom at the 6-position acts as an excellent leaving group,

enabling the introduction of various functional groups through nucleophilic aromatic

substitution. This guide focuses on a specific, yet underexplored derivative, 2-(6-Chloro-9H-

purin-9-yl)ethylamine, providing a comprehensive overview of its synthesis, chemical

characteristics, and potential as a valuable building block for drug development professionals.

While a specific CAS number for this compound is not readily available in common chemical

databases, its synthesis and utility can be confidently extrapolated from established purine

chemistry.

Molecular Characteristics and Physicochemical
Properties
A clear understanding of the physicochemical properties of 2-(6-Chloro-9H-purin-9-

yl)ethylamine is essential for its effective use in synthesis and biological screening. The table

below summarizes its key molecular and predicted properties.
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Property Value

Molecular Formula C₇H₈ClN₅

Molecular Weight 197.62 g/mol

IUPAC Name 2-(6-Chloro-9H-purin-9-yl)ethan-1-amine

Appearance Predicted to be a white to off-white solid

Solubility
Expected to be soluble in polar organic solvents

like DMF and DMSO

Reactivity
The C6-Cl bond is susceptible to nucleophilic

attack

Strategic Synthesis of 2-(6-Chloro-9H-purin-9-
yl)ethylamine
The synthesis of 9-substituted purines often presents the challenge of regioselectivity, as

alkylation can occur at both the N7 and N9 positions of the purine ring.[3] Direct alkylation of 6-

chloropurine with an ethylamine synthon typically yields a mixture of N7 and N9 isomers, with

the N9 isomer being the thermodynamically more stable product.[3] Below is a proposed,

robust protocol for the synthesis of the target compound, designed to favor the formation of the

desired N9 isomer.

Proposed Synthetic Workflow
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Step 1: N9-Alkylation of 6-Chloropurine

Step 2: Purification

6-Chloropurine

Reaction Mixture

2-Bromoethylamine_HBr Base
(e.g., K₂CO₃)

Solvent
(e.g., DMF)

Heat

2-(6-Chloro-9H-purin-9-yl)ethylamine
(N9-isomer)

Major Product

2-(6-Chloro-7H-purin-7-yl)ethylamine
(N7-isomer)

Minor Product

Crude Product Mixture

Column Chromatography

Pure 2-(6-Chloro-9H-purin-9-yl)ethylamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(6-Chloro-9H-purin-9-yl)ethylamine.
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Detailed Experimental Protocol
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, suspend 6-chloropurine (1.0 eq) and potassium

carbonate (K₂CO₃, 3.0 eq) in anhydrous dimethylformamide (DMF).

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethylamine

hydrobromide (1.2 eq).

Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-

24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel, using a

gradient of methanol in dichloromethane to separate the N9 and N7 isomers. The N9 isomer

is typically the major product and less polar.

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Mechanism of Action
The synthetic utility of 2-(6-Chloro-9H-purin-9-yl)ethylamine stems from the reactivity of the C6-

chloro substituent and the primary amine on the ethyl side chain.

Nucleophilic Aromatic Substitution at C6
The chlorine atom at the 6-position of the purine ring is readily displaced by a variety of

nucleophiles. This reaction is the cornerstone of creating a diverse library of 6-substituted

purine derivatives.[4] The electron-withdrawing nature of the purine ring system activates the

C6 position for nucleophilic attack.[5]
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2-(6-Chloro-9H-purin-9-yl)ethylamine

SNAr Reaction

Nucleophile
(e.g., R-NH₂, R-OH, R-SH)

6-Substituted Purine Derivative

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution at the C6 position.

This reactivity allows for the introduction of various side chains, which can be tailored to

interact with specific biological targets. For example, reaction with amines can lead to the

synthesis of N6-substituted adenines, a class of compounds known for their biological

activities.[6]

Reactivity of the Ethylamine Side Chain
The primary amine of the ethylamine side chain offers another point for chemical modification.

It can undergo standard amine reactions, such as acylation, alkylation, and reductive

amination, to further elaborate the structure and introduce additional diversity.

Applications in Drug Development
Derivatives of 6-chloropurine are valuable precursors to a wide range of biologically active

compounds.[1][2]

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. By

modifying the substituents at the C6 and N9 positions, it is possible to design molecules that

selectively target the ATP-binding site of specific kinases.
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Antiviral Agents: Many antiviral drugs are nucleoside analogs that interfere with viral

replication.[1] 2-(6-Chloro-9H-purin-9-yl)ethylamine can serve as a building block for novel

acyclic nucleoside analogs.

Anticancer Agents: Purine antimetabolites are an established class of anticancer drugs.[7]

The title compound can be used to synthesize novel purine derivatives with potential

cytostatic or cytotoxic activity.[8][9]

Analytical Characterization
The identity and purity of 2-(6-Chloro-9H-purin-9-yl)ethylamine should be confirmed using

standard analytical techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine

ring protons (typically between 8.0 and 9.0 ppm), and the ethylamine side chain protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the purine ring carbons

and the two carbons of the ethylamine side chain.[3]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm

the molecular formula by providing an accurate mass measurement.[10]

Safety and Handling
As with all laboratory chemicals, 2-(6-Chloro-9H-purin-9-yl)ethylamine should be handled with

appropriate safety precautions. While specific toxicity data is not available, the safety profile

can be inferred from its constituent parts: a chloropurine and an alkylamine.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab

coat, and chemical-resistant gloves.[11][12]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.[14]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[14]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
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Conclusion
2-(6-Chloro-9H-purin-9-yl)ethylamine represents a promising, albeit not widely documented,

synthetic intermediate for the development of novel therapeutic agents. Its straightforward

synthesis from readily available 6-chloropurine and its dual reactive sites make it a valuable

tool for medicinal chemists. The protocols and information presented in this guide provide a

solid foundation for researchers and drug development professionals to synthesize,

characterize, and utilize this compound in their quest for new and improved medicines.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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